Chromocarb diethylamine

Description

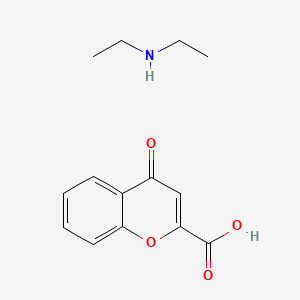

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

23915-80-2 |

|---|---|

Molecular Formula |

C14H17NO4 |

Molecular Weight |

263.29 g/mol |

IUPAC Name |

N-ethylethanamine;4-oxochromene-2-carboxylic acid |

InChI |

InChI=1S/C10H6O4.C4H11N/c11-7-5-9(10(12)13)14-8-4-2-1-3-6(7)8;1-3-5-4-2/h1-5H,(H,12,13);5H,3-4H2,1-2H3 |

InChI Key |

BTDWBTIPKMIUHM-UHFFFAOYSA-N |

SMILES |

CCNCC.C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)O |

Canonical SMILES |

CCNCC.C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)O |

Other CAS No. |

23915-80-2 |

Synonyms |

Activadone Activadone Oftalmico Angioftal Angiophtal Campel chromocarb diethylamine Fludarene |

Origin of Product |

United States |

Synthetic Methodologies and Derivative Chemistry of Chromocarb Diethylamine

Strategies for Chromone (B188151) Core Synthesis and Functionalization

The construction of the fundamental 4-oxo-4H-chromene-2-carboxylic acid structure is a critical first step, which can be achieved through various classical and modern synthetic routes. Subsequent modification of this core allows for the creation of a diverse library of derivatives.

Condensation reactions are a cornerstone of chromone synthesis, typically involving the formation of a key 1,3-dicarbonyl intermediate which then undergoes cyclization.

One of the most direct methods for synthesizing the 4-oxo-4H-chromene-2-carboxylic acid skeleton involves the condensation of a substituted 2-hydroxyacetophenone (B1195853) with an oxalate (B1200264) ester, such as diethyl oxalate. The reaction is typically facilitated by a base, like sodium methoxide (B1231860) or sodium ethoxide, and proceeds through an initial Claisen condensation followed by an acid-catalyzed intramolecular cyclization and dehydration to form the chromone ring. rsc.org

Historically, foundational strategies such as the Baker-Venkataraman rearrangement and the Claisen ester condensation have been employed to generate the necessary 1,3-diketone precursor required for the acid-catalyzed cyclization to the chromone ring. ijrpc.commasterorganicchemistry.com The Baker-Venkataraman rearrangement involves the intramolecular rearrangement of an O-acylated 2-hydroxyacetophenone to a 1,3-diketone, which then cyclizes. ijrpc.com

| Reaction Name | Starting Materials | Key Reagents | General Description |

| Claisen-type Condensation | 2-Hydroxyacetophenone, Diethyl oxalate | Sodium Ethoxide, HCl | A base-catalyzed condensation to form an intermediate that cyclizes upon acidification to yield the chromone-2-carboxylic acid core. rsc.org |

| Baker-Venkataraman Rearrangement | O-Acyl-2-hydroxyacetophenone | Base (e.g., KOH), Acid | An intramolecular reaction to form a 1,3-diketone intermediate, which is then cyclized to the chromone scaffold under acidic conditions. ijrpc.com |

Once the chromone core is synthesized, electrophilic aromatic substitution (SEAr) offers a powerful tool for introducing a wide array of functional groups onto the fused benzene (B151609) ring. evitachem.com This allows for the fine-tuning of the molecule's properties. The reaction proceeds via a two-step mechanism: initial attack by the electron-rich aromatic ring on an electrophile to form a resonance-stabilized carbocation known as an arenium ion (or Wheland intermediate), followed by the removal of a proton to restore the ring's aromaticity. wikipedia.orgmasterorganicchemistry.comaakash.ac.in

The position of the new substituent is dictated by the electronic properties of the groups already present on the chromone ring. wikipedia.org These existing groups can be classified as either activating, which stabilize the cationic intermediate and direct incoming electrophiles to the ortho and para positions, or deactivating, which destabilize the intermediate and direct to the meta position. wikipedia.org Common SEAr reactions applicable to the chromone scaffold include nitration, halogenation, and Friedel-Crafts reactions. byjus.com

| Reaction Type | Electrophile (E+) | Typical Reagents | Description |

| Nitration | Nitronium ion (NO₂⁺) | HNO₃, H₂SO₄ | Introduces a nitro group (-NO₂) onto the aromatic ring. byjus.com |

| Halogenation | Halonium ion (Br⁺, Cl⁺) | Br₂, FeBr₃ or Cl₂, AlCl₃ | Introduces a halogen atom (-Br, -Cl) onto the aromatic ring. byjus.com |

| Friedel-Crafts Acylation | Acylium ion (RCO⁺) | Acyl chloride, AlCl₃ | Introduces an acyl group (-COR) onto the aromatic ring. wikipedia.org |

| Friedel-Crafts Alkylation | Carbocation (R⁺) | Alkyl halide, AlCl₃ | Introduces an alkyl group (-R) onto the aromatic ring. wikipedia.org |

Amine Moiety Incorporation and Derivatization Approaches

The "diethylamine" portion of chromocarb (B1668906) diethylamine (B46881) is incorporated via a straightforward acid-base reaction. However, covalent incorporation of amines represents a major class of derivatization.

Chromocarb diethylamine is specifically the salt formed between the acidic 4-oxo-4H-chromene-2-carboxylic acid and the basic secondary amine, diethylamine. nih.gov This ionic bond is formed through a simple proton transfer from the carboxylic acid to the amine.

For the formation of a covalent C-N bond, a common strategy is the synthesis of chromone-2-carboxamides. This is typically achieved via a two-step process. First, the carboxylic acid of the chromone core is "activated" using a coupling agent such as carbonyldiimidazole (CDI) or PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). rsc.orgresearchgate.netnih.gov This forms a highly reactive intermediate that readily undergoes nucleophilic acyl substitution with an amine, such as diethylamine, to yield the corresponding amide derivative. rsc.org

More advanced strategies for introducing amine functionalities directly onto the chromone ring include transition metal-catalyzed C-H amination reactions. acs.org

Functional group interconversion (FGI) is a critical tactic in organic synthesis that involves converting one functional group into another to access target molecules that may not be directly available. ic.ac.uk This approach provides significant control over the synthetic pathway.

In the context of chromocarb chemistry, the carboxylic acid at the C-2 position is a versatile handle for various transformations. nih.gov Beyond the salt formation with diethylamine or conversion to amides, it can be readily esterified. rsc.org Conversely, the hydrolysis of a chromone-2-carboxylic ester is a common final step to liberate the parent carboxylic acid. rsc.org

Other examples of FGI in chromone synthesis include the selective oxidation or reduction of substituents. For instance, a methyl group at the C-2 position of a chromone can be oxidized to a 2-formylchromone, which can subsequently be reduced to a 2-hydroxymethylchromone, demonstrating a multi-step functional group transformation. nih.gov Such modifications are essential for building molecular diversity and enabling the synthesis of complex derivatives. tandfonline.comresearchgate.net

Advanced Synthetic Techniques in Chromocarb Research

Modern synthetic chemistry has introduced several advanced techniques that enhance the efficiency, yield, and environmental friendliness of chromone synthesis.

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to dramatically accelerate the synthesis of 4-oxo-4H-chromene-2-carboxylic acids. nih.gov Compared to conventional heating, microwave-assisted reactions often lead to significantly reduced reaction times—from hours to minutes—and can result in higher product yields and purity. nih.gov

Transition Metal Catalysis: Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for one-pot chromone synthesis. The cyclocarbonylative Sonogashira coupling, for example, allows for the regioselective synthesis of chromones from 2-iodophenols and terminal alkynes under a carbon monoxide atmosphere. nih.govorganic-chemistry.org This method avoids the need for pre-forming the 1,3-dicarbonyl intermediate.

Green Chemistry Approaches: The development of more sustainable synthetic protocols is a key focus of modern research. The use of solid-supported catalysts or recyclable heteropolyacids for the cyclization step offers an environmentally benign alternative to traditional acid catalysts. ijrpc.combas.bg Furthermore, employing novel reaction media, such as ionic liquids, can enhance the efficiency and recyclability of catalysts used in chromone synthesis. organic-chemistry.org

| Technique | Key Advantage | Application in Chromone Synthesis |

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, improved yields. | Accelerates the condensation and cyclization steps in the formation of the chromone-2-carboxylic acid core. nih.gov |

| Palladium-Catalyzed Coupling | High efficiency, one-pot procedures, regioselectivity. | Cyclocarbonylative Sonogashira coupling of 2-iodophenols with alkynes to directly form the chromone ring. nih.gov |

| Heteropolyacid Catalysis | Recyclable, environmentally friendly ("green") catalysts. | Catalyzes the cyclization of 1-(2-hydroxyphenyl)-1,3-propanediones to chromones. bas.bg |

| Ionic Liquids | Efficient reaction media, enhances catalyst stability and recyclability. | Used as a solvent system in palladium-catalyzed cyclocarbonylation reactions. organic-chemistry.org |

Molecular and Cellular Mechanistic Investigations of Chromocarb Diethylamine

Interaction with Biological Targets and Regulatory Pathways

Enzyme Modulation and Inhibition Studies (e.g., Monoamine Oxidases, Aldose Reductase)

Chromocarb (B1668906) diethylamine (B46881), the diethylammonium (B1227033) salt of chromone-2-carboxylic acid, has been investigated for its interaction with various enzyme systems. The active moiety, chromone-2-carboxylic acid, has been evaluated for its inhibitory activity against human monoamine oxidase A (hMAO-A) and human monoamine oxidase B (hMAO-B). Research indicates that chromone-2-carboxylic acid is almost inactive against both MAO isoforms. nih.goviajps.com This suggests that the therapeutic effects of Chromocarb diethylamine are likely not mediated through the direct inhibition of monoamine oxidases.

In contrast, chromone-3-carboxylic acid, a structural isomer, has demonstrated potent and selective inhibition of hMAO-B, highlighting the critical role of the carboxylic acid position on the chromone (B188151) ring for MAO inhibitory activity. nih.goviajps.com

Currently, there is a lack of specific research data on the direct interaction between this compound or chromone-2-carboxylic acid and the enzyme aldose reductase. However, various other chromone derivatives and compounds containing a carboxylic acid moiety have been identified as aldose reductase inhibitors. nanobioletters.commdpi.com These inhibitors are typically characterized by a polar group that interacts with the enzyme's "anion binding pocket" and a hydrophobic part that binds to a non-polar region of the active site. mdpi.com Given that chromone-2-carboxylic acid possesses both a polar carboxylic acid group and a hydrophobic chromone ring system, it is plausible that it could interact with aldose reductase, though experimental verification is needed.

Cellular Signaling Pathway Modulation (e.g., Neurotransmitter Reuptake Systems, G Protein-Coupled Receptors)

Emerging evidence suggests that this compound may modulate cellular signaling pathways, particularly those involving neurotransmitter reuptake. It has been proposed to act as a selective serotonin (B10506) and norepinephrine (B1679862) reuptake inhibitor (SNRI). This mechanism would involve the inhibition of the serotonin transporter (SERT) and the norepinephrine transporter (NET), leading to increased concentrations of these neurotransmitters in the synaptic cleft. While this SNRI activity is a postulated mechanism of action, specific binding affinities (Ki) or inhibition constants (IC50) for this compound or its active component, chromone-2-carboxylic acid, at these transporters are not yet publicly available in the reviewed literature. For context, other selective norepinephrine reuptake inhibitors have been developed from different chemical scaffolds. researchgate.net

The interaction of this compound with G protein-coupled receptors (GPCRs) remains an area with limited specific data. GPCRs are a vast family of cell surface receptors that mediate a multitude of physiological responses and are common drug targets. nih.govscienceopen.com While some chromone derivatives have been explored as ligands for various GPCRs, direct binding studies or functional assays for chromone-2-carboxylic acid on specific GPCRs have not been extensively reported. The diverse signaling pathways activated by GPCRs make this an important area for future investigation to fully elucidate the pharmacological profile of this compound.

Protein Binding Dynamics and Allosteric Modulation

The potential for this compound to act as an allosteric modulator is an intriguing area of research. Allosteric modulators bind to a site on a protein that is distinct from the primary (orthosteric) binding site, causing a conformational change that alters the protein's activity. nih.govwikipedia.org This can offer advantages in terms of selectivity and safety compared to orthosteric ligands. While various chromone derivatives have been investigated as allosteric modulators for different targets, including GPCRs and enzymes, there is currently no specific evidence to suggest that this compound or chromone-2-carboxylic acid functions as an allosteric modulator. mdpi.commdpi.com Further research into its binding dynamics with various protein targets could reveal such a mechanism.

Antioxidant Mechanisms and Cellular Stress Response

Free Radical Scavenging and Reactive Oxygen Species Mitigation

The antioxidant properties of chromone derivatives are a subject of considerable scientific interest. However, studies on the direct free radical scavenging ability of the parent compound, chromone-2-carboxylic acid, have shown it to be largely inactive in assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging test. researchgate.net One study reported that at concentrations up to 400 mM, chromone-2-carboxylic acid did not exhibit significant DPPH radical scavenging activity. researchgate.net This suggests that the antioxidant effects of related compounds may not be due to direct radical quenching by the chromone-2-carboxylic acid moiety itself.

The antioxidant activity of chromone derivatives is highly dependent on their substitution pattern. For instance, the presence of hydroxyl groups on the chromone nucleus is a key determinant of radical scavenging potential. nih.gov While direct scavenging of reactive oxygen species (ROS) by chromone-2-carboxylic acid appears limited, it is possible that this compound could mitigate oxidative stress through indirect mechanisms within the cellular environment.

Influence on Cellular Redox Homeostasis

While direct evidence for the influence of this compound on cellular redox homeostasis is still emerging, the broader class of chromone derivatives has been shown to modulate cellular antioxidant defense systems. One of the key pathways in maintaining cellular redox balance is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. nih.govnih.gov

Several studies have demonstrated that certain chromone-containing compounds can activate the Nrf2/ARE (Antioxidant Response Element) pathway. nih.govnih.gov This activation leads to the increased expression of downstream target genes such as NAD(P)H quinone dehydrogenase 1 (NQO1) and heme oxygenase-1 (HO-1), which play crucial roles in cellular protection against oxidative stress. nih.gov The ability of some chromones to activate Nrf2 is attributed to their chemical structure, which can include electrophilic sites capable of reacting with cysteine residues on Keap1, the primary negative regulator of Nrf2. nih.gov Although specific studies on Nrf2 activation by chromone-2-carboxylic acid are limited, this pathway represents a plausible indirect mechanism by which it could exert antioxidant effects.

Furthermore, the cellular redox state is intricately linked to the levels of endogenous antioxidants, with glutathione (B108866) (GSH) being one of the most important. mdpi.com The ability of a compound to influence GSH levels or the activity of glutathione-related enzymes can significantly impact cellular resilience to oxidative stress. Future studies are needed to determine if this compound affects cellular glutathione metabolism as part of its mechanism of action.

Effects on Biological Barrier Permeability and Integrity

This compound has been investigated for its effects on the permeability of the blood-brain barrier (BBB), particularly in instances of induced damage. The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside.

In a preclinical study, the administration of intravenous collagenase was used to model diseases with increased levels of endogenous proteases, which can degrade the vascular wall and increase BBB permeability. nih.gov Research in a rat model demonstrated that oral treatment with this compound significantly mitigated the collagenase-induced increase in BBB permeability. nih.gov This protective effect suggests that this compound may play a role in maintaining the integrity of the BBB under pathological conditions characterized by enzymatic degradation of the vascular wall.

The study measured the permeability of the BBB by observing the passage of trypan blue dye into the brain parenchyma. The results indicated a quicker recovery time to normal BBB function in rats treated with this compound following collagenase-induced damage. nih.gov

Table 1: Effect of this compound on Blood-Brain Barrier Permeability in Rats with Collagenase-Induced Damage

| Treatment Group | Outcome Measure | Result |

|---|---|---|

| Collagenase Only | BBB Permeability | Increased |

| Collagenase + this compound | BBB Permeability | Significantly lesser increase compared to collagenase only |

The integrity of the vascular wall is crucial for maintaining normal physiological function and preventing the leakage of blood components into surrounding tissues. Research has shown that this compound exerts a protective effect on the vascular wall, particularly in the context of enzymatic damage.

In the same study utilizing intravenous collagenase to induce vascular damage, oral administration of this compound was found to significantly reduce the degradation of the vascular wall. nih.gov This was evidenced by a lesser decrease in the collagen content of the brain capillary basal lamina, a key structural component of blood vessels. nih.gov

The protective effect of this compound on vascular wall integrity is further supported by biochemical markers. The levels of hydroxyproline (B1673980), an amino acid that is a major component of collagen, were found to be lower in the cerebrospinal fluid of rats treated with this compound following collagenase challenge. nih.gov This indicates a reduction in the breakdown of collagen within the central nervous system's vasculature.

Table 2: Modulatory Effects of this compound on Vascular Wall Integrity Markers

| Treatment Group | Biochemical Marker | Finding |

|---|---|---|

| Collagenase Only | Hydroxyproline in Cerebrospinal Fluid | Elevated |

| Collagenase + this compound | Hydroxyproline in Cerebrospinal Fluid | Lower levels compared to collagenase only |

| Collagenase Only | Collagen Content of Brain Capillary Basal Lamina | Decreased |

Biochemical Impact on Cellular Components

Currently, there is a lack of available scientific literature specifically investigating the effects of this compound on the biochemistry of erythrocyte membranes. Therefore, no detailed research findings on its impact on ATP levels, calcium homeostasis, or lipid composition within red blood cells can be provided at this time.

To date, no specific studies have been published that investigate the modulatory effects of this compound on apoptotic pathways. As a result, there is no available data on whether this compound induces or inhibits programmed cell death or interacts with key components of the apoptotic cascade.

Evidence suggests that this compound can modulate collagen metabolism, particularly in the context of protecting the extracellular matrix from enzymatic degradation. The extracellular matrix (ECM) is a complex network of proteins and other molecules that provides structural and biochemical support to surrounding cells.

As mentioned previously, in a preclinical model of BBB disruption, treatment with this compound resulted in a lesser decrease in the collagen content of the brain capillary basal lamina following an enzymatic challenge with collagenase. nih.gov This finding points to a protective effect on a critical component of the vascular ECM.

Furthermore, the observed lower levels of hydroxyproline in the cerebrospinal fluid of this compound-treated rats suggest a reduction in the breakdown of collagen. nih.gov Hydroxyproline is a key indicator of collagen degradation. These findings collectively indicate that this compound may play a role in preserving the integrity of collagen and the extracellular matrix, at least under conditions of induced proteolytic stress.

Table 3: Impact of this compound on Collagen Metabolism Markers

| Parameter | Effect of this compound Treatment | Implication |

|---|---|---|

| Collagen Content in Brain Capillary Basal Lamina | Lesser decrease after collagenase exposure | Protection of extracellular matrix collagen |

Structure Activity Relationship Sar and Computational Chemistry Studies

Elucidation of Fundamental SAR Principles for Chromocarb (B1668906) and Analogs

Structure-activity relationship studies on chromone (B188151) analogs have revealed several key principles that determine their interaction with biological targets. The core 4H-1-benzopyran-4-one structure serves as a versatile scaffold, and modifications at various positions significantly influence potency and selectivity. nih.gov

Key SAR findings for chromone derivatives include:

Substitution at the C2 and C3 Positions: The substitution pattern on the pyrone ring is a critical determinant of activity. For instance, in studies of chromone derivatives as Monoamine Oxidase B (MAO-B) inhibitors, 3-carboxamide moieties have been shown to be crucial for activity. mdpi.com The nature of the substituent, such as the presence of a phenyl ring or other cyclic amines at these positions, can drastically alter the inhibitory profile. nih.govmdpi.com

Substitution on the Benzo Ring: Modifications on the fused benzene (B151609) ring (positions C5 through C8) play a significant role in modulating activity and selectivity. Hydroxy and methoxy (B1213986) substitutions are particularly important. For example, studies on 2-styrylchromones showed that modifications to the chromone ring influenced inhibitory effects on MAO-A. mdpi.com In another series of inhibitors for the breast cancer resistance protein ABCG2, a 4-bromobenzyloxy substituent at position 5 was found to be important for activity. nih.gov

Role of Specific Functional Groups: The presence of specific functional groups often dictates the type of interaction with a target protein. The carbonyl group of the pyrone ring is frequently involved in hydrogen bonding within the active site of enzymes. acs.org Similarly, hydroxyl groups can act as hydrogen bond donors or acceptors, enhancing binding affinity. The dihydroxy substitution (catechol group) on the benzene ring has been identified as essential for the radical scavenging and antioxidant activity of certain chromone derivatives. nih.gov

| Structural Modification | Position(s) | Impact on Biological Activity | Example Target(s) |

| Phenylcarboxamide Group | C3 | Generally enhances inhibitory potency. mdpi.com | MAO-B |

| Methoxy Group | C7 | Can increase binding at the active site. mdpi.com | MAO-B |

| 4-Bromobenzyloxy Group | C5 | Important for potent inhibition. nih.gov | ABCG2 Protein |

| Dihydroxy (Catechol) Group | C7, C8 | Essential for strong antioxidant activity. nih.gov | Free Radicals (DPPH) |

| Alkyl Chain | C2 | Optimal length (e.g., pentyl) is crucial for high potency. acs.org | Sirtuin 2 (SIRT2) |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies provide mathematical models that correlate the chemical structure of compounds with their biological activity, enabling the prediction of potency for novel molecules. fiveable.me Several QSAR analyses have been performed on chromone derivatives to understand the physicochemical properties driving their activities. nih.govmdpi.com

The development of robust QSAR models relies on the careful selection of molecular descriptors that quantify various aspects of a molecule's structure. For chromone derivatives, a range of descriptors has been successfully applied to model activities like antioxidant potential and cytotoxicity. nih.govtandfonline.comnih.gov

Commonly used descriptors in chromone QSAR studies include:

Physicochemical Descriptors: These describe broad molecular properties. Lipophilicity (LogP) and electronic properties such as ionization potential, electron affinity, and hardness have been correlated with biological activity. nih.govsciencepublishinggroup.com

Structural and 3D Descriptors: These relate to the size, shape, and 3D arrangement of the molecule. Molecular volume (Vm) and other 3D structural features are often used. nih.govnih.gov For example, some models have shown that larger molecular volumes can decrease activity. nih.govresearchgate.net

Quantum Chemical Descriptors: Calculated from the electronic structure of the molecule, these provide detailed information on electronic properties. The energy of the Lowest Unoccupied Molecular Orbital (LUMO) has been used to describe the electrophilicity of the carbamate (B1207046) fragment in certain inhibitors. scispace.com

Field-Based Descriptors: In 3D-QSAR methods like Molecular Field Analysis (MFA), steric and electrostatic fields around the molecule are calculated. These descriptors indicate regions where bulky groups or specific charge distributions are favored or disfavored for optimal activity. nih.govmdpi.com

| Descriptor Type | Specific Descriptor Example | Relevance to Biological Activity |

| Physicochemical | Lipophilicity (LogP) | Influences membrane permeability and binding to hydrophobic pockets. nih.gov |

| 3D / Steric | Molecular Volume (Vm) | Larger volumes can be detrimental to activity, suggesting size constraints in the binding site. nih.govresearchgate.net |

| Field-Based (Electrostatic) | H+ (Positive Electrostatic Potential) | Indicates regions where electropositive groups are favored for interaction. nih.govresearchgate.net |

| Field-Based (Steric) | CH3 (Negative Steric Influence) | Indicates regions where bulky substituents are disfavored. nih.govresearchgate.net |

| Quantum Chemical | LUMO Energy | Relates to the electrophilicity and reactivity of a part of the molecule. scispace.com |

QSAR models are developed using statistical methods to create an equation that can predict the biological activity of compounds that have not yet been synthesized or tested. mdpi.com For chromone derivatives, regression analysis has been used to generate models with high predictive power. mdpi.comtandfonline.com

A 3D-QSAR study on synthetic chromone derivatives as antioxidants generated a highly predictive model using Molecular Field Analysis (MFA). nih.govmdpi.com The model was developed with a training set of 30 compounds and validated with a test set of 5 compounds. The statistical significance of the model was high, demonstrating its predictive capability. mdpi.com Such models are invaluable for guiding the design of new analogs with potentially enhanced activity. For instance, the model indicated that substituting electropositive groups on a phenyl ring was favored, while bulky substituents were disfavored in other regions. nih.govresearchgate.net

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. researchgate.netmdpi.com This method provides crucial insights into ligand-protein interactions at the atomic level and is widely used to study chromone derivatives. tandfonline.comnih.govnih.gov

Docking simulations calculate a score, often expressed as binding energy (e.g., in kcal/mol), which estimates the binding affinity between the ligand and its target. nih.gov Studies on chromone analogs have successfully used docking to rationalize their activity against various enzymes.

For example, in the study of chromone analogs as MAO-B inhibitors, docking and crystal structures revealed that the chromone moiety binds in the active site cavity, positioned in front of the FAD cofactor. acs.org The analysis identified specific, crucial interactions, including two hydrogen bonds with residues Tyr435 and Cys172, which anchor the inhibitor in the active site. acs.org In another study, docking of 6-isopropyl-3-formyl chromone into the active site of insulin-degrading enzyme (IDE) showed a strong binding affinity of -8.5 kcal/mol, which was superior to that of the reference standard. nih.gov These computational analyses help to explain the specificity of inhibitors and guide the design of new compounds with improved affinity.

| Compound/Analog Class | Protein Target | Key Interacting Residues | Predicted Binding Energy |

| Chromone-3-carboxamides | MAO-B | Tyr435, Cys172 | Ki values in the nanomolar range (e.g., 27-31 nM). acs.org |

| 6-isopropyl-3-formyl chromone | IDE | Not specified | -8.5 kcal/mol. nih.gov |

| Chromone Derivatives (B3, B8) | COX2 | TYR385, HIS386, TRP387 | Not specified. tandfonline.comnih.gov |

| Styrylchromone Derivatives | Prion Protein Aggregates | Not specified | Ki values from 7.61 to 88.0 nM. jst.go.jp |

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. nih.gov MD simulations are used to assess the stability of the docked conformation and to observe the flexibility of both the ligand and the protein. nih.gov

Several studies on chromone derivatives have employed MD simulations to validate their docking results. tandfonline.comnih.govnih.gov By running simulations for several nanoseconds, researchers can monitor the stability of the protein-ligand complex. Key metrics analyzed include the root mean square displacement (RMSD) and root mean square fluctuation (RMSF). A stable RMSD value over the simulation time indicates that the ligand remains securely bound in the active site. nih.gov RMSF plots reveal the flexibility of different parts of the protein, highlighting which residues are most affected by ligand binding. These simulations have confirmed the stability of complexes between chromone derivatives and targets like the COX2 enzyme, reinforcing the binding modes predicted by docking. tandfonline.comnih.gov

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Theoretical Pharmacokinetic Modeling of Chromocarb Diethylamine (B46881)

The journey of a drug candidate from administration to its target site and subsequent elimination from the body is a complex process governed by its pharmacokinetic properties. In modern drug discovery, in silico models are invaluable tools for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) profiles of novel compounds, thereby identifying potential liabilities early in the development pipeline. For Chromocarb Diethylamine, a compound centered on the privileged chromone scaffold, computational approaches provide crucial insights into its drug-like potential.

Various computational tools and web servers, such as SwissADME and ADMETLab, are employed to estimate the physicochemical and pharmacokinetic characteristics of chromone derivatives. These platforms utilize vast databases of existing experimental data to build predictive models based on a compound's chemical structure. For a hypothetical compound like this compound, these predictions can offer a foundational understanding of its likely behavior in vivo.

Key ADME parameters that are typically evaluated in silico include:

Absorption: This is largely predicted by factors such as lipophilicity (Log P), water solubility (Log S), and topological polar surface area (TPSA). Compounds with high gastrointestinal absorption are often favored for oral administration. For many chromone derivatives, high intestinal absorption has been predicted, suggesting good oral bioavailability.

Distribution: Predictions of blood-brain barrier (BBB) permeability and plasma protein binding (PPB) are critical for understanding where a compound will travel in the body. The ability to cross the BBB is essential for drugs targeting the central nervous system.

Metabolism: In silico tools can predict the likelihood of a compound being a substrate or inhibitor of key metabolic enzymes, such as the cytochrome P450 (CYP) family. This is crucial for anticipating potential drug-drug interactions.

Excretion: While direct prediction of excretion pathways is complex, parameters like water solubility can provide an indication of the likelihood of renal clearance.

The following interactive data table presents a compilation of predicted ADME properties for a representative this compound structure and related chromone analogs, based on data from computational studies on similar compounds.

| Parameter | Predicted Value for this compound Analog | Significance in Pharmacokinetics |

|---|---|---|

| Molecular Weight (g/mol) | < 250 | Influences diffusion and absorption; smaller molecules are often more readily absorbed. |

| Log P (o/w) | 2.0 - 3.0 | Indicates lipophilicity; a balanced Log P is crucial for membrane permeability and solubility. |

| Log S (Water Solubility) | -3.0 to -4.0 | Affects dissolution and absorption; moderate solubility is generally desirable. |

| Topological Polar Surface Area (TPSA) | 40 - 60 Ų | Predicts cell permeability; lower TPSA is associated with better membrane transport. |

| Gastrointestinal (GI) Absorption | High | Suggests good potential for oral bioavailability. |

| Blood-Brain Barrier (BBB) Permeability | Yes | Indicates potential for central nervous system activity. |

| CYP450 Inhibition | Inhibitor of 1-2 isoforms | Highlights potential for drug-drug interactions. |

| Lipinski's Rule of Five Violations | 0 | Suggests good drug-likeness and oral bioavailability. |

Theoretical pharmacokinetic modeling further builds upon these in silico ADME predictions. By integrating these parameters into physiologically based pharmacokinetic (PBPK) models, it is possible to simulate the concentration-time profile of this compound in different tissues and organs. These models can help in predicting human pharmacokinetics from preclinical data and in optimizing dosing regimens for future clinical studies.

Rational Design Principles for Novel Chromocarb Analogs

The chromone scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. The rational design of novel analogs of this compound aims to enhance its therapeutic efficacy while maintaining a favorable ADME profile. Structure-activity relationship (SAR) studies, which correlate changes in chemical structure with biological activity, are fundamental to this process.

Key principles for the rational design of new Chromocarb analogs include:

Modification of the Diethylamine Moiety: The diethylamine group can significantly influence the compound's basicity, solubility, and interactions with target proteins.

Chain Length and Branching: Altering the alkyl chains (e.g., to dimethylamine (B145610) or dipropylamine) can modulate lipophilicity and steric interactions with the target.

Cyclization: Incorporating the nitrogen into a cyclic system (e.g., piperidine (B6355638) or morpholine) can restrict conformational flexibility, which may lead to higher target affinity and improved metabolic stability.

Introduction of Polar Groups: Adding hydroxyl or other polar groups to the alkyl chains can enhance water solubility and potentially introduce new hydrogen bonding interactions.

Substitution on the Chromone Ring: The aromatic rings of the chromone scaffold provide multiple sites for modification to fine-tune the electronic and steric properties of the molecule.

Position 2: Substituents at this position can influence the planarity of the molecule and its interactions with target binding pockets. Introducing small alkyl or aryl groups can modulate activity and selectivity.

Positions 5, 6, 7, and 8: The benzene ring of the chromone can be substituted with various functional groups (e.g., halogens, methoxy, hydroxyl groups) to alter lipophilicity, metabolic stability, and target binding. For instance, electron-withdrawing groups can influence the acidity of nearby protons and affect metabolic pathways.

Bioisosteric Replacement: This strategy involves replacing a functional group with another that has similar physicochemical properties but may lead to improved ADME characteristics or reduced toxicity. For example, replacing a phenyl ring with a bioisosteric heterocycle can alter the metabolic profile and solubility of the compound.

The overarching goal of these rational design strategies is to create a library of Chromocarb analogs with a spectrum of properties. By systematically modifying the structure and assessing the impact on both biological activity and ADME parameters, it is possible to identify lead compounds with an optimized balance of potency and drug-likeness for further development.

Advanced Analytical and Spectroscopic Research Methodologies

Spectroscopic Characterization Techniques for Chromocarb (B1668906) Diethylamine (B46881)

Spectroscopic techniques are indispensable for probing the molecular structure and properties of Chromocarb diethylamine. Each method provides unique insights into the compound's architecture, from the connectivity of atoms to the nature of its chemical bonds and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR would be employed to confirm the identities and the stoichiometric ratio of the chromone-2-carboxylic acid and diethylamine components.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show characteristic signals for both the aromatic protons of the chromone (B188151) ring and the aliphatic protons of the diethylamine moiety. The integration of these signals would be key to confirming the 1:1 ratio of the two components.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide detailed information about the carbon skeleton of the entire compound. Distinct signals would be expected for the carbonyl, aromatic, and aliphatic carbons, further confirming the structure.

Hypothetical NMR Data for this compound:

| Assignment | Hypothetical ¹H NMR Chemical Shift (ppm) | Hypothetical ¹³C NMR Chemical Shift (ppm) |

| Chromone Aromatic Protons | 7.0 - 8.5 | 110 - 160 |

| Chromone Carboxylate Carbon | - | ~165 |

| Chromone Carbonyl Carbon | - | ~178 |

| Diethylamine -CH₂- | ~3.0 (quartet) | ~45 |

| Diethylamine -CH₃ | ~1.2 (triplet) | ~12 |

| Diethylamine Ammonium Proton (N⁺-H) | Broad signal, variable | - |

Note: These are estimated values based on the individual components and the salt formation.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. These methods are excellent for identifying functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong absorptions corresponding to the carboxylate (COO⁻) group of the chromone moiety, likely appearing as a broad and strong band in the 1610-1550 cm⁻¹ and 1420-1300 cm⁻¹ regions. The N-H stretching vibrations of the diethylammonium (B1227033) cation would be visible as a broad band in the 3200-2800 cm⁻¹ region. Other characteristic peaks would include C=O stretching of the chromone ketone and C-H stretching from both components.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring system. The symmetric stretching of the carboxylate group and the vibrations of the chromone ring would be expected to produce strong Raman signals.

Expected Vibrational Bands for this compound:

| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| N⁺-H Stretch (Ammonium) | 3200 - 2800 (broad) | Weak |

| C-H Stretch (Aromatic/Aliphatic) | 3100 - 2850 | Strong |

| C=O Stretch (Ketone) | ~1650 | Moderate |

| C=C Stretch (Aromatic) | 1600 - 1450 | Strong |

| COO⁻ Stretch (Asymmetric) | 1610 - 1550 | Weak |

| COO⁻ Stretch (Symmetric) | 1420 - 1300 | Strong |

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores. The chromone ring system in this compound is a strong chromophore. The UV-Vis spectrum would be expected to show characteristic absorption bands corresponding to the π → π* transitions of the aromatic system. The position and intensity of these bands can be influenced by the solvent polarity.

Expected UV-Vis Absorption Maxima (λmax) for this compound:

| Solvent | Expected λmax (nm) |

| Methanol | ~250, ~300 |

| Dichloromethane | ~255, ~305 |

Note: These are estimated values based on the chromone-2-carboxylic acid structure.

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound, which is a salt, soft ionization techniques such as Electrospray Ionization (ESI) would be most appropriate.

In positive-ion mode ESI-MS, the spectrum would likely show a peak corresponding to the diethylammonium cation [ (C₂H₅)₂NH₂ ]⁺ at m/z 74.1. In negative-ion mode, a peak for the chromone-2-carboxylate anion [ C₁₀H₅O₄ ]⁻ at m/z 189.0 would be expected. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of these ions with high accuracy. Tandem mass spectrometry (MS/MS) experiments would be performed to induce fragmentation of the parent ions, providing further structural confirmation.

Expected Mass Spectrometry Data for this compound:

| Ion | Technique | Expected m/z |

| [ (C₂H₅)₂NH₂ ]⁺ | ESI (+) | 74.1 |

| [ C₁₀H₅O₄ ]⁻ | ESI (-) | 189.0 |

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating this compound from impurities and for its quantitative determination.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity and quantifying the amount of this compound in a sample. A validated HPLC method is crucial for quality control in pharmaceutical formulations.

Due to the ionic nature of the compound, reversed-phase HPLC with an ion-pairing agent or a hydrophilic interaction liquid chromatography (HILIC) method could be employed. A more straightforward approach would be to use a reversed-phase C18 column with a buffered mobile phase to ensure consistent ionization of the components. Detection would typically be performed using a UV detector set at one of the absorption maxima of the chromone moiety.

Exemplary HPLC Method Parameters for this compound Analysis:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile : 25 mM Phosphate Buffer (pH 3.0) (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~300 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Method validation would be performed according to ICH guidelines to ensure linearity, accuracy, precision, specificity, and robustness. This would involve the analysis of calibration standards and quality control samples to establish the method's reliability for its intended purpose.

Application of Quantum Chemical Calculations to this compound

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the molecular properties and reactivity of this compound that are often inaccessible through experimental methods alone. These computational approaches allow for a detailed examination of the electronic structure and the prediction of reaction pathways.

Electronic Structure and Molecular Orbital Analysis

The electronic structure of this compound is central to its chemical behavior. Molecular orbital (MO) theory, as implemented in quantum chemical calculations, describes the distribution and energy of electrons within the molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals that govern the molecule's reactivity.

Research Findings:

DFT calculations, often using a functional such as B3LYP with a basis set like 6-311++G(d,p), can be employed to determine the energies and spatial distributions of the HOMO and LUMO of this compound. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.21 |

| LUMO Energy | -1.85 |

| HOMO-LUMO Gap (ΔE) | 4.36 |

The spatial distribution of the HOMO is typically localized on the electron-rich regions of the molecule, indicating the sites most susceptible to electrophilic attack. Conversely, the LUMO is localized on the electron-deficient regions, highlighting the sites prone to nucleophilic attack. For this compound, the HOMO is expected to be distributed over the chromone ring and the oxygen atoms, while the LUMO may be centered on the carbonyl group and the pyrone ring.

Reactivity Prediction and Reaction Pathway Investigation

Quantum chemical calculations are powerful tools for predicting the reactivity of this compound and for elucidating the mechanisms of its chemical transformations. By calculating the energies of reactants, transition states, and products, it is possible to map out the potential energy surface of a reaction and identify the most favorable pathway.

Research Findings:

Computational studies can be used to investigate various reactions involving this compound, such as its interaction with biological nucleophiles or its metabolic transformations. For instance, the investigation of a hypothetical nucleophilic addition to the carbonyl group of the chromone ring can be performed. The calculated activation energy (Ea) for the transition state provides a quantitative measure of the reaction's feasibility.

| Parameter | Value (kcal/mol) |

|---|---|

| Enthalpy of Reaction (ΔH) | -15.8 |

| Gibbs Free Energy of Reaction (ΔG) | -12.5 |

| Activation Energy (Ea) | 22.4 |

These calculations can reveal the step-by-step mechanism of a reaction, including the formation of intermediates and the structure of the transition states. For example, in a reaction pathway investigation, intrinsic reaction coordinate (IRC) calculations can confirm that a calculated transition state correctly connects the reactants and products. This level of detail is invaluable for understanding the underlying principles of the molecule's reactivity and for designing new derivatives with desired properties.

Preclinical Investigational Models and Mechanistic Studies

In Vitro Cellular Models for Mechanistic Elucidation

While specific in vitro studies focusing exclusively on Chromocarb (B1668906) diethylamine (B46881) are not extensively documented in publicly available literature, research on related chromone (B188151) derivatives provides insights into the potential cellular and molecular mechanisms.

Cell Culture Systems for Biochemical Pathway Analysis

The broader class of chromone compounds, to which Chromocarb diethylamine belongs, has been investigated in various cell culture systems to understand their biological activities. For instance, different chromone derivatives have been evaluated for their cytotoxic and anti-proliferative effects in cell lines such as H9c2, HEK293, HACAT, and various cancer cell lines, including those from colorectal cancer mdpi.comnih.govnih.govasianpubs.org. These studies often employ assays like the MTT assay to assess cell viability and proliferation, providing a preliminary understanding of the compound's impact on cellular health and signaling pathways related to cell growth and death nih.govasianpubs.org. The investigation of chromone derivatives in such cell-based models helps to identify potential therapeutic applications and guide further mechanistic studies.

Development and Application of Enzyme Assays for Inhibition Studies

A significant area of research for chromone derivatives has been their potential as enzyme inhibitors. Various enzyme assays have been developed and applied to screen and characterize the inhibitory activity of these compounds against a range of enzymes.

Notable examples include the inhibition of enzymes involved in the arachidonic acid pathway, such as cyclooxygenase-2 (COX-2), 15-lipoxygenase (15-LOX), and microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) nih.gov. Additionally, studies have demonstrated the inhibitory effects of chromone derivatives on other enzymes, including α-glucosidase, sirtuin 2 (SIRT2), monoamine oxidase (MAO), and viral neuraminidase mdpi.comacs.orgnih.govbohrium.com. These enzyme inhibition assays are crucial for identifying the molecular targets of chromone compounds and understanding their structure-activity relationships.

Table 1: Enzyme Inhibition by Chromone Derivatives

| Enzyme Target | Type of Inhibition | Investigated Chromone Derivative(s) |

| Cyclooxygenase-2 (COX-2) | Inhibitory activity | Chromone-based derivatives with a (carbamate)hydrazone moiety |

| 15-Lipoxygenase (15-LOX) | Appreciable inhibition | Chromone-based derivatives with a (carbamate)hydrazone moiety |

| α-Glucosidase | Conspicuous inhibition | Penithochromones A and C |

| Sirtuin 2 (SIRT2) | Selective inhibition | Substituted chroman-4-one and chromone derivatives |

| Monoamine Oxidase (MAO) | Selective MAO-B inhibition | Chromane-2,4-dione derivatives |

| Viral Neuraminidase (H3N2) | Significant inhibition | Chromenone derivatives from Flemingia philippinensis |

This table summarizes the findings from various studies on the enzyme inhibitory activities of different chromone derivatives.

Oxidative Stress Induction and Mitigation Assays in Cellular Systems

The antioxidant properties of chromone derivatives have been a key focus of in vitro research. A variety of assays are employed to evaluate their capacity to counteract oxidative stress. These assays can be broadly categorized into those that measure radical scavenging activity and those that assess the compound's effect on cellular oxidative balance.

Commonly used chemical-based assays include the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay, the oxygen radical absorbance capacity (ORAC) assay, the ferric reducing antioxidant power (FRAP) assay, and the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay mdpi.comnih.govnih.gov. These methods provide a measure of the direct antioxidant potential of the compounds.

Cell-based assays are also utilized to understand the antioxidant effects in a more biologically relevant context. These often involve inducing oxidative stress in cell cultures using agents like hydrogen peroxide (H₂O₂) or AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) and then assessing the protective effects of the chromone derivatives nih.gov. The cellular antioxidant activity (CAA) assay, for example, measures the ability of a compound to inhibit intracellular reactive oxygen species (ROS) formation nih.gov. Such studies have demonstrated that many chromone derivatives possess significant antioxidant activity, suggesting a potential mechanism for their therapeutic effects nih.govnih.govtandfonline.com.

In Vivo Non-Human Animal Models for Systemic Biological Effects

In vivo studies using non-human animal models have been crucial for understanding the systemic effects of this compound, particularly in the context of vascular function and oxidative stress.

Models for Assessing Vascular Permeability and Microcirculation

A key area of investigation for this compound has been its effect on vascular permeability, especially at the level of the blood-brain barrier (BBB). One notable study utilized a rat model where BBB permeability was artificially increased by the intravenous injection of collagenase. In this model, the administration of this compound was found to significantly reduce the collagenase-induced increase in BBB permeability nih.gov. This protective effect was demonstrated by a lesser increase in the passage of substances across the BBB, a shorter recovery time, and a reduction in the degradation of the vascular wall components nih.gov.

Models for Evaluating Oxidative Damage and Lipoperoxidation

The antioxidant properties of this compound suggested by in vitro studies on related compounds are supported by in vivo findings. Although direct and detailed studies on this compound's effect on a wide range of oxidative damage markers are limited, there is evidence of its ability to counteract lipoperoxidation.

One study highlighted the use of this compound in a murine model of hypercholesterolemia to eliminate lipoperoxidation that occurs post-vitrectomy. This suggests a protective role against oxidative damage to lipids in a disease-relevant context.

Animal models of systemic oxidative stress are well-established for evaluating the in vivo efficacy of antioxidants. These models often involve the administration of pro-oxidant substances to induce oxidative damage, followed by the measurement of biomarkers of oxidative stress, such as malondialdehyde (MDA) as an indicator of lipid peroxidation, and the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase nih.gov. The application of such models to further investigate the in vivo antioxidant effects of this compound would provide a more comprehensive understanding of its therapeutic potential.

Table 2: In Vivo Effects of this compound on Vascular Permeability

| Animal Model | Method of Induction | Key Findings |

| Rat | Intravenous collagenase injection | Significantly reduced the increase in blood-brain barrier permeability |

| Rat | Intravenous collagenase injection | Shorter recovery time from vascular wall degradation |

| Rat | Intravenous collagenase injection | Lowered hydroxyproline (B1673980) levels in cerebrospinal fluid |

| Rat | Intravenous collagenase injection | Lessened the decrease in collagen content of the brain capillary basal lamina |

This table summarizes the reported in vivo effects of this compound in a rat model of increased blood-brain barrier permeability.

Models for Studying Blood-Brain Barrier Integrity

In preclinical research, the integrity of the blood-brain barrier (BBB) is often investigated using models that induce a controlled and measurable disruption of the barrier. One such established model involves the intravenous administration of collagenase to animals, typically rats. This enzyme, when introduced into the bloodstream, can be detected in the brain's microvessels. nih.gov Its mechanism of action involves the partial degradation of the vascular wall's constituents, which leads to an increase in the permeability of the BBB. nih.gov This model is considered representative of certain pathological conditions where the concentration of endogenous proteases is elevated. nih.gov

The effects of this enzymatic challenge on BBB integrity can be quantified through various biochemical and physiological measurements. A key study demonstrated that peroral treatment of rats with this compound significantly mitigated the vascular wall degradation caused by intravenous collagenase. nih.gov The protective effect of the compound was evidenced by a lesser increase in BBB permeability, a more rapid recovery time, reduced levels of hydroxyproline in the cerebrospinal fluid, and a smaller decrease in the collagen content of the brain capillary basal lamina. nih.gov

The following table summarizes the key parameters measured in this preclinical model and the observed effects of this compound treatment compared to a control group that received only collagenase.

| Parameter Measured | Effect of Intravenous Collagenase (Control) | Effect of this compound + Collagenase |

| BBB Permeability | Significant increase | Lesser increase in permeability |

| Recovery Time | Prolonged | Shorter recovery time |

| Cerebrospinal Fluid Hydroxyproline | Elevated levels | Lower levels of hydroxyproline |

| Brain Capillary Basal Lamina Collagen | Significant decrease | Lesser decrease in collagen content |

Comparative Analysis of this compound with Chemical Reference Compounds in Preclinical Research

In the context of preclinical investigations into blood-brain barrier integrity, a comparative analysis of a test compound against a control or placebo group is fundamental to establishing its pharmacological effects. In the preclinical model utilizing intravenous collagenase to induce BBB disruption, the efficacy of this compound was assessed in comparison to a control group that did not receive the compound. nih.gov This comparison provides a clear reference for the compound's activity.

The administration of this compound resulted in a statistically significant reduction in the damage to the vascular wall. nih.gov This was demonstrated by a markedly lower increase in the permeability of the blood-brain barrier in the treated group versus the control group. nih.gov Furthermore, the recovery from the collagenase-induced damage was quicker in the animals that received this compound. nih.gov

Biochemical markers also underscored the protective effects of the compound. The levels of hydroxyproline, an indicator of collagen degradation, in the cerebrospinal fluid were significantly lower in the this compound-treated rats compared to the control animals. nih.gov This finding was corroborated by direct analysis of the brain capillary basal lamina, which showed a lesser decrease in collagen content in the treated group. nih.gov

The table below presents a comparative summary of the findings between the this compound-treated group and the control group in this preclinical model.

| Finding | Control Group (Collagenase Only) | This compound-Treated Group |

| Vascular Wall Degradation | Substantial degradation observed | Significantly reduced degradation |

| Increase in BBB Permeability | High | Significantly lower |

| Recovery Time | Extended | Shorter |

| CSF Hydroxyproline Levels | Increased | Maintained at lower levels |

| Brain Capillary Collagen Content | Reduced | Preservation of collagen content |

Future Directions and Emerging Research Avenues for Chromocarb Diethylamine

Exploration of Undiscovered Biochemical Targets and Pathways

The known biological activity of Chromocarb (B1668906) diethylamine (B46881), such as its observed effects on the permeability of the blood-brain barrier, suggests interactions with specific biological macromolecules that are not yet fully elucidated. Future research will likely focus on identifying these currently unknown biochemical targets and the subsequent signaling pathways that are modulated.

Table 1: Potential Undiscovered Biochemical Targets for Chromocarb Diethylamine

| Potential Target Class | Rationale for Exploration | Potential Downstream Pathways |

| Membrane Transporters | Observed effects on the blood-brain barrier suggest interaction with transport proteins. | Regulation of substance influx/efflux across biological membranes. |

| Cell Adhesion Molecules | Alterations in vascular permeability could be linked to modulation of cell-cell junctions. | Cell signaling, immune response, and tissue integrity pathways. |

| Intracellular Signaling Proteins | The chromone (B188151) scaffold is known to interact with various kinases and phosphatases. | MAP kinase, PI3K-Akt, and other signaling cascades. |

| Nuclear Receptors | Many small molecules influence gene expression by binding to nuclear receptors. | Regulation of metabolic and inflammatory gene transcription. |

Advanced screening techniques, such as high-throughput screening of compound libraries against diverse protein targets and phenotypic screening in various cell-based models, will be instrumental in this exploratory phase. Identifying novel targets will not only provide a more comprehensive understanding of this compound's mechanism of action but also open up new therapeutic possibilities.

Integration with Systems Biology and Network Pharmacology Approaches in Compound Characterization

To move beyond a single-target perspective, the integration of systems biology and network pharmacology is crucial for a holistic understanding of this compound's effects. mdpi.commdpi.comnih.govresearchgate.netnih.govjpub.org These approaches allow for the analysis of the complex interplay between the compound, its multiple potential targets, and the broader biological networks.

Network pharmacology can be employed to construct interaction networks between this compound and its predicted protein targets. mdpi.comfrontiersin.orge-century.usbiointerfaceresearch.com By analyzing the topology of these networks, key hub proteins and pathways that are significantly perturbed by the compound can be identified. This in silico analysis can generate hypotheses that can then be validated experimentally.

Table 2: Systems Biology Approaches for this compound Research

| Approach | Application in this compound Research | Expected Outcomes |

| Transcriptomics (RNA-Seq) | Profiling changes in gene expression in cells or tissues treated with the compound. | Identification of regulated genes and pathways. |

| Proteomics (Mass Spectrometry) | Analyzing global changes in protein expression and post-translational modifications. | Elucidation of protein-level responses and signaling events. |

| Metabolomics | Studying alterations in the cellular metabolome following compound exposure. | Understanding the impact on metabolic pathways. |

The integration of these "omics" datasets will provide a comprehensive, multi-layered view of the cellular response to this compound, facilitating the identification of its broader pharmacological profile.

Development of Novel Computational Tools for Chromone Compound Research

The unique chemical scaffold of chromones, including this compound, necessitates the development of specialized computational tools to accurately predict their properties and interactions. mdpi.commdpi.com While general computational chemistry software is useful, tailored algorithms that account for the specific electronic and structural features of the chromone ring system can enhance predictive accuracy.

Future research in this area will likely involve the development of quantitative structure-activity relationship (QSAR) models specifically trained on chromone derivatives. researchgate.net These models can predict the biological activity of novel this compound analogs, thereby accelerating the drug discovery process. Furthermore, advanced molecular docking and molecular dynamics simulation techniques can provide detailed insights into the binding modes of this compound with its protein targets.

Potential for Derivatization in Chemical Biology Probes and Tools

The chemical structure of this compound offers opportunities for synthetic modification to create valuable chemical biology probes. nih.govresearchgate.netresearchgate.net By introducing specific functional groups, such as fluorescent tags or photo-affinity labels, researchers can develop tools to visualize the subcellular localization of the compound and identify its direct binding partners in a cellular context.

Table 3: Potential Derivatizations of this compound for Chemical Biology Applications

| Derivatization Strategy | Application | Information Gained |

| Fluorescent Labeling | Attaching a fluorophore to a non-essential position of the molecule. | Visualization of compound distribution in live cells via microscopy. |

| Biotinylation | Conjugating biotin (B1667282) to the compound for affinity purification. | Identification of binding proteins from cell lysates. |

| Photo-crosslinking | Incorporating a photo-reactive group to covalently link to interacting proteins upon UV irradiation. | Covalent capture of direct protein targets. |

These chemical tools will be instrumental in validating the targets identified through computational and screening approaches and in providing a more dynamic picture of the compound's behavior within a biological system.

Theoretical Frameworks for Metabolic Fate and Interaction Profiling

Predicting the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for its development as a therapeutic agent. mdpi.comnih.govcam.ac.uknih.gov Theoretical frameworks and in silico models play a significant role in the early assessment of a compound's metabolic fate.

Computational tools can predict the likely sites of metabolism on the this compound molecule, the potential metabolites that may be formed, and its interaction with drug-metabolizing enzymes such as the cytochrome P450 family. nih.govnih.gov These predictions can guide further experimental studies, such as in vitro metabolism assays using liver microsomes.

Table 4: In Silico ADME Prediction Parameters for this compound

| ADME Parameter | Computational Prediction Method | Importance |

| Solubility | Calculation based on molecular descriptors. | Affects absorption and formulation. |

| Permeability | Prediction of Caco-2 cell permeability. | Indicates potential for oral absorption. |

| Metabolic Stability | Prediction of interaction with metabolic enzymes. | Determines the compound's half-life in the body. |

| Transporter Interaction | Docking studies with known drug transporters. | Influences distribution and clearance. |

By establishing a robust theoretical framework for its metabolic and interaction profile, researchers can proactively address potential pharmacokinetic challenges and optimize the properties of this compound for therapeutic applications.

Q & A

Q. What are the established methodologies for synthesizing and characterizing Chromocarb diethylamine in academic research?

this compound (Chromone-2-carboxylic acid diethylamine salt) is typically synthesized via esterification of chromone-2-carboxylic acid with diethylamine. Characterization involves:

- HPLC analysis for purity assessment (mobile phase: 65:35:0.35 methanol-water-acetic acid; detection at 256 nm) .

- Spectroscopic techniques (e.g., NMR, FTIR) to confirm structural integrity .

- Solubility profiling in solvents like DMSO (20–38 mg/mL at 25°C) .

- Stability testing under varying storage conditions (e.g., -20°C for long-term stability) .

Q. How is the vascular protective mechanism of this compound studied in vitro?

Researchers use endothelial cell models to assess its effects on:

- Collagen degradation inhibition : Quantify hydroxyproline levels in cerebrospinal fluid after treatment .

- Blood-brain barrier (BBB) permeability : Measure Evans blue leakage in rodent models .

- Anti-inflammatory activity : Evaluate cytokine suppression (e.g., TNF-α, IL-6) via ELISA .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictory data on this compound’s apoptotic effects in cancer cells?

Discrepancies in cell viability outcomes (e.g., 5% vs. 90% apoptosis in MCF10A vs. MDA-MB-231 cells) require:

Q. What methodological considerations are critical for studying this compound’s pharmacokinetics in preclinical models?

Key steps include:

- Bioavailability assessment : Administer via oral and intravenous routes to calculate absolute bioavailability .

- Plasma concentration monitoring : Use LC-MS/MS with a lower limit of quantification (LLOQ) ≤10 ng/mL .

- Tissue distribution studies : Employ radiolabeled Chromocarb (e.g., ³H isotopes) in rodent organs .

Q. How should researchers address variability in this compound’s solubility across experimental protocols?

Discrepancies in DMSO solubility (20–38 mg/mL) necessitate:

- Standardized solvent preparation : Pre-warm DMSO to 37°C and vortex for 10 minutes.

- Dynamic light scattering (DLS) : Verify particle size distribution to rule out aggregation.

- Negative controls : Include vehicle-only groups to isolate solvent effects .

Q. What strategies are effective for integrating this compound into interdisciplinary studies (e.g., neurovascular research)?

- Collaborative frameworks : Align objectives with vascular biologists and pharmacologists using shared milestones .

- Hybrid models : Combine in vitro BBB assays with in vivo neuroimaging (e.g., MRI) to assess permeability .

- Data-sharing protocols : Use platforms like Figshare to ensure reproducibility .

Methodological Best Practices

Q. How can researchers optimize this compound’s formulation for stability in long-term studies?

- Stability-indicating assays : Monitor degradation products via accelerated stability testing (40°C/75% RH for 6 months) .

- Lyophilization : Improve shelf life by converting to a powder form stored at -80°C .

Q. What statistical approaches are recommended for analyzing dose-dependent effects in this compound studies?

- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ .

- ANOVA with post-hoc tests : Compare multiple dose groups while controlling for Type I errors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.